molecular formula C7H12N4O2S B14372759 4-Hydrazinyl-2,6-dimethoxy-5-(methylsulfanyl)pyrimidine CAS No. 89587-86-0

4-Hydrazinyl-2,6-dimethoxy-5-(methylsulfanyl)pyrimidine

Cat. No.: B14372759
CAS No.: 89587-86-0
M. Wt: 216.26 g/mol
InChI Key: SBJRBCRNXAIQRH-UHFFFAOYSA-N
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Description

4-Hydrazinyl-2,6-dimethoxy-5-(methylsulfanyl)pyrimidine: is a heterocyclic compound with a pyrimidine ring structure. It contains hydrazinyl, dimethoxy, and methylsulfanyl functional groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydrazinyl-2,6-dimethoxy-5-(methylsulfanyl)pyrimidine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable pyrimidine derivative.

    Functional Group Introduction:

    Reaction Conditions: Common reagents include hydrazine hydrate, methoxy reagents, and methylsulfanyl sources. The reactions are often carried out under controlled temperatures and pH conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions with optimized conditions for maximum yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can modify the hydrazinyl group, resulting in different hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinyl or methylsulfanyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products: The major products formed from these reactions include various substituted pyrimidines, hydrazones, and other heterocyclic derivatives.

Scientific Research Applications

Chemistry: 4-Hydrazinyl-2,6-dimethoxy-5-(methylsulfanyl)pyrimidine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: The compound has shown promise in medicinal chemistry for the development of new drugs with anticancer, antiviral, and antimicrobial properties.

Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and as a precursor for various functional materials.

Mechanism of Action

The mechanism of action of 4-Hydrazinyl-2,6-dimethoxy-5-(methylsulfanyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. The dimethoxy and methylsulfanyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    2-Methoxy-4-hydrazino-5-fluoropyrimidine: Similar in structure but contains a fluorine atom.

    4-Hydrazinyl-2-(methylthio)pyrimidine: Lacks the dimethoxy groups but has a similar hydrazinyl and methylsulfanyl structure.

Properties

CAS No.

89587-86-0

Molecular Formula

C7H12N4O2S

Molecular Weight

216.26 g/mol

IUPAC Name

(2,6-dimethoxy-5-methylsulfanylpyrimidin-4-yl)hydrazine

InChI

InChI=1S/C7H12N4O2S/c1-12-6-4(14-3)5(11-8)9-7(10-6)13-2/h8H2,1-3H3,(H,9,10,11)

InChI Key

SBJRBCRNXAIQRH-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC(=C1SC)NN)OC

Origin of Product

United States

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